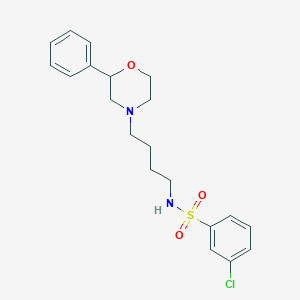
3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the production of dyes, detergents, and pharmaceuticals .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzenesulfonamides are generally stable compounds. They are often solids at room temperature and are soluble in organic solvents .Scientific Research Applications
Anticancer Agents
Benzenesulfonamide derivatives, such as the one , have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors . The inhibition of CA IX can potentially be a useful target for discovering novel antiproliferative agents .
Antimicrobial Agents
In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored for their antimicrobial properties . The inhibition of carbonic anhydrases present in bacteria can interfere with bacterial growth .
Inhibition of Cell Proliferation
Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . Benzenesulfonamide derivatives can potentially inhibit this process, making them valuable in cancer research .
Apoptosis Induction
Some benzenesulfonamide derivatives have been found to induce apoptosis in cancer cells . This is a process where cells undergo programmed cell death, which is a crucial mechanism in cancer treatment .
Metabolic Stability
The metabolic stability of benzenesulfonamide derivatives has been studied, with some compounds showing susceptibility to undergo first-phase oxidation reactions in human liver microsomes . This information is crucial in drug development as it affects the drug’s efficacy and safety profile .
Synthesis of New Compounds
Benzenesulfonamide derivatives serve as key components in the synthesis of new compounds . These new compounds can potentially have various applications in medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c21-18-9-6-10-19(15-18)27(24,25)22-11-4-5-12-23-13-14-26-20(16-23)17-7-2-1-3-8-17/h1-3,6-10,15,20,22H,4-5,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFPHUNPSZOGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

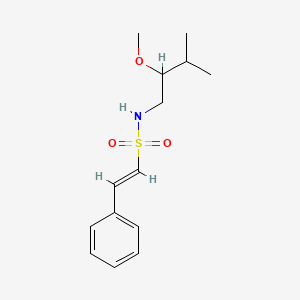
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
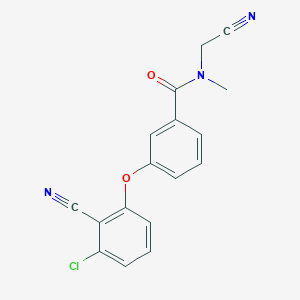

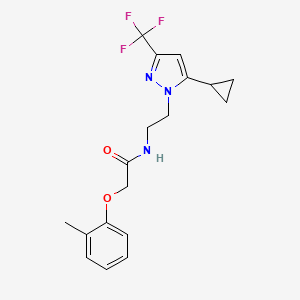

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)
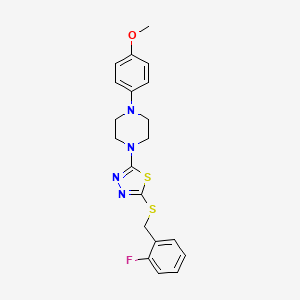
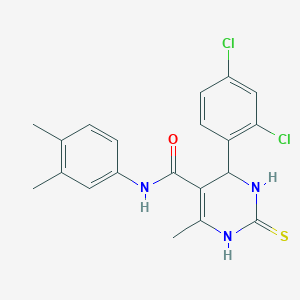
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)
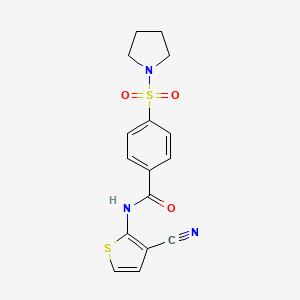

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)